4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Overview
Description
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is a compound that belongs to the class of pyrrolidine derivatives. It is characterized by the presence of an amino group at the 4th position, a tert-butoxycarbonyl (Boc) protecting group at the 1st position, and a carboxylic acid group at the 3rd position. This compound is commonly used in organic synthesis and medicinal chemistry due to its versatile reactivity and stability.
Mechanism of Action
Target of Action
It is involved in the synthesis of sirt2 inhibitors and melanin-concentrating hormone receptor 1 antagonists .
Mode of Action
It is used as a reactant in the synthesis of various compounds .
Biochemical Pathways
It is used in the synthesis of various compounds, indicating its involvement in multiple biochemical pathways .
Result of Action
It is used in the synthesis of various compounds, indicating its potential to influence molecular and cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid typically involves the protection of the amino group using the tert-butoxycarbonyl (Boc) group. One common method involves the reaction of pyrrolidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of Boc-protected amino acids, including this compound, can be optimized using flow microreactor systems. These systems offer improved efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA) at room temperature.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides.
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Major Products Formed
Substitution Reactions: Depending on the substituent introduced, various substituted pyrrolidine derivatives can be formed.
Deprotection Reactions: The major product is the free amine, 4-Amino-1-pyrrolidine-3-carboxylic acid.
Scientific Research Applications
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, including receptor antagonists and enzyme inhibitors.
Biological Studies: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-aminopiperidine-4-carboxylic acid: Similar structure with a piperidine ring instead of a pyrrolidine ring.
(S)-1-Boc-3-pyrrolidinecarboxylic acid: Similar structure but lacks the amino group at the 4th position.
Uniqueness
4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid is unique due to the presence of both the Boc-protected amino group and the carboxylic acid group on the pyrrolidine ring. This combination of functional groups makes it a versatile intermediate in organic synthesis and medicinal chemistry .
Properties
IUPAC Name |
4-amino-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O4/c1-10(2,3)16-9(15)12-4-6(8(13)14)7(11)5-12/h6-7H,4-5,11H2,1-3H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSQJCAMJAGJCSX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70333413 | |
Record name | 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
492461-79-7 | |
Record name | 4-Amino-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70333413 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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